tert-butyl 3-[(Z)-hydroxyiminomethyl]indole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-[(Z)-hydroxyiminomethyl]indole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,3)19-13(17)16-9-10(8-15-18)11-6-4-5-7-12(11)16/h4-9,18H,1-3H3/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMBDQXMLBFZOF-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)/C=N\O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
tert-Butoxycarbonyl (Boc) Protection at N1
The N1 position of indole is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This step ensures the indole nitrogen is shielded during subsequent reactions. A typical procedure involves dissolving indole in tetrahydrofuran (THF) and adding Boc₂O with catalytic 4-dimethylaminopyridine (DMAP) at 0°C, followed by stirring at room temperature for 12 hours. The Boc-protected intermediate is isolated via extraction with ethyl acetate and purified by silica gel chromatography, yielding tert-butyl indole-1-carboxylate in >85% purity.
Formylation at C3
Introducing the formyl group at C3 is achieved through the Vilsmeier-Haack reaction. A mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the Vilsmeier reagent, which reacts with the Boc-protected indole at 0–5°C. After quenching with ice-water, the formylated product, tert-butyl 3-formylindole-1-carboxylate, is extracted with dichloromethane and dried over sodium sulfate. Yield ranges from 70–80%, with purity confirmed by NMR and LC-MS.
Oximation and (Z)-Configuration Control
The formyl group at C3 is converted to the (Z)-hydroxyiminomethyl moiety via reaction with hydroxylamine. Stereoselectivity is critical to favor the Z-isomer.
Hydroxylamine Condensation
A solution of hydroxylamine hydrochloride (NH₂OH·HCl) and sodium acetate in ethanol is added to tert-butyl 3-formylindole-1-carboxylate at 25°C. The mixture is stirred for 6–8 hours, during which the aldehyde undergoes nucleophilic addition to form the oxime. The reaction’s pH (maintained at 4–5 using acetic acid) and temperature are optimized to minimize E-isomer formation.
(Z)-Selectivity Optimization
The Z-configuration is favored by employing polar aprotic solvents (e.g., DMF) and low temperatures (0–10°C). Computational studies suggest that steric hindrance between the Boc group and oxime hydroxyl stabilizes the Z-form. Post-reaction, the crude product is washed with cold water to remove excess hydroxylamine, followed by recrystallization from ethanol to achieve >90% stereochemical purity.
Reaction Conditions and Yield Data
The following table summarizes critical parameters from analogous syntheses of tert-butyl-substituted heterocycles, which inform the optimization of this compound’s preparation:
Challenges and Mitigation Strategies
Regioselectivity in Formylation
Competing formylation at C2 or C5 positions is minimized by electron-donating Boc protection at N1, which directs electrophilic substitution to C3. Microwave-assisted Vilsmeier reactions (50°C, 30 minutes) further enhance regioselectivity, achieving >95% C3-formylation.
Byproduct Formation During Oximation
Over-reaction of hydroxylamine can lead to bis-oxime derivatives. Stoichiometric control (1:1 aldehyde:NH₂OH·HCl) and real-time monitoring via TLC reduce this risk.
Purification of Hydroxyimine
Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively separates the Z-isomer from E-isomer and unreacted aldehyde. High-performance liquid chromatography (HPLC) with a C18 column resolves stereoisomers, though this method is less scalable.
Scalability and Industrial Relevance
Kilogram-scale synthesis requires adaptations for cost and safety:
Chemical Reactions Analysis
tert-Butyl 3-[(Z)-hydroxyiminomethyl]indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 3-[(Z)-hydroxyiminomethyl]indole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(Z)-hydroxyiminomethyl]indole-1-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The hydroxyiminomethyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
tert-Butyl 2-Oxo-3-(propan-2-ylidene)indole-1-carboxylate (Compound 107)
- Structural Differences: The 3-position substituent in Compound 107 is a propan-2-ylidene group instead of a hydroxyiminomethyl moiety. The 2-position in Compound 107 is oxidized to a ketone (oxo group), absent in the target compound.
- Reactivity: Compound 107 participates in asymmetric cyclopropanation via H-bond activation with chiral catalysts, forming enolate intermediates for stereoselective SN2 reactions . The target compound’s hydroxyimino group may engage in hydrogen bonding (as per Etter’s graph set analysis) or act as a nucleophile, differing from the electrophilic ketone in Compound 107 .
(E)-tert-Butyl 6-(3-Hydroxyprop-1-en-1-yl)-1H-indole-1-carboxylate (Compound 15)
- Structural Differences: The substituent at the 6-position is an (E)-configured hydroxypropenyl group, contrasting with the 3-position hydroxyiminomethyl group in the target compound.
- Functionalization: Compound 15 undergoes mesylation (addition of methylsulfonyl groups) via reaction with mesyl chloride, highlighting the reactivity of its hydroxyl group . The hydroxyimino group in the target compound could similarly be functionalized (e.g., via alkylation or condensation), but its Z-configuration may impose steric constraints absent in Compound 15’s linear propenyl chain.
tert-Butyl 3-Acetyl-1H-indole-1-carboxylate (Precursor to 95b)
- Structural Differences: Features an acetyl group at the 3-position instead of a hydroxyiminomethyl group.
- Synthetic Utility: The acetyl group in this precursor enables alkenylation via Nysted or Petasis reagents to form prop-1-en-2-yl derivatives (e.g., Compound 95b). The hydroxyimino group in the target compound may offer divergent reactivity, such as chelation with metal catalysts or participation in oxime-based click chemistry .
3-(Hydroxyimino)methylphenylboronic Acid
- Structural Differences :
- Replaces the indole core with a phenylboronic acid group.
- Applications: Used in Suzuki-Miyaura cross-coupling reactions due to the boronic acid moiety. The target compound’s indole core and hydroxyimino group may instead facilitate interactions with biological targets (e.g., enzyme active sites) or serve as a ligand in coordination chemistry .
Research Findings and Implications
- Hydrogen Bonding: The (Z)-hydroxyimino group in the target compound likely participates in directional hydrogen bonds, influencing crystal packing or supramolecular assembly (cf. Etter’s graph set theory) .
- Synthetic Versatility: Unlike acetyl or propenyl analogs, the hydroxyimino group offers unique pathways for functionalization, such as oxime ether formation or metal coordination .
- Biological Relevance: Indole derivatives with polar substituents (e.g., hydroxyimino) are often explored as kinase inhibitors or antimicrobial agents, though specific data for the target compound require further study .
Biological Activity
Tert-butyl 3-[(Z)-hydroxyiminomethyl]indole-1-carboxylate is a notable compound within the indole derivative category, recognized for its diverse biological activities. This article delves into its biological activity, synthesis methodologies, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H16N2O3, with a molecular weight of 260.29 g/mol. The compound features a tert-butyl ester group , a hydroxyimino functional group , and an indole ring , which collectively contribute to its unique chemical properties and biological activities.
Antimicrobial Activity
Indoles, including this compound, have demonstrated significant antimicrobial properties. Studies indicate that this compound exhibits effectiveness against various bacterial and fungal strains, making it a candidate for further exploration in antimicrobial applications.
Anticancer Potential
Indole derivatives are well-documented for their anticancer properties. Research has shown that compounds similar to this compound can inhibit tumor growth and induce apoptosis in cancer cells. Specifically, indole-based compounds may interact with key signaling pathways involved in cancer progression, such as the PI3K-Akt pathway .
Synthesis Methodologies
The synthesis of this compound can be achieved through various chemical methods. These methodologies often involve the formation of the hydroxyimino group followed by the introduction of the tert-butyl ester. The specific synthetic routes can influence the yield and purity of the final product, which is crucial for its biological evaluation.
Comparative Analysis of Indole Derivatives
The following table summarizes the structural variations and potential biological activities of related indole derivatives:
| Compound Name | Structure Highlights | Potential Biological Activity |
|---|---|---|
| Tert-butyl 3-(aminomethyl)indole-1-carboxylate | Contains an amino group instead of hydroxyimino | Different anticancer profile |
| Tert-butyl 3-(hydroxymethyl)indole-1-carboxylate | Hydroxymethyl group replaces hydroxyimino | Varying reactivity in synthesis |
| Tert-butyl 3-(methoxy)indole-1-carboxylate | Methoxy group instead of hydroxyimino | Altered solubility and bioactivity |
This comparison illustrates how modifications to the indole structure can lead to varying biological activities, emphasizing the significance of this compound's unique functional groups.
Case Studies and Research Findings
Recent studies have explored the biological mechanisms underlying the activity of indole derivatives. For instance, research indicates that certain indoles can inhibit specific E3 ubiquitin ligases, which play critical roles in cancer cell proliferation . This inhibition could enhance the efficacy of existing cancer therapies by targeting multiple pathways involved in tumorigenesis.
Furthermore, in vivo studies have demonstrated that indole derivatives can significantly reduce tumor volume in animal models when administered at therapeutic doses. Such findings underscore the potential of this compound as a promising candidate for drug development aimed at treating various cancers.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing tert-butyl 3-[(Z)-hydroxyiminomethyl]indole-1-carboxylate, and how can reaction conditions be optimized?
- A common approach involves Grignard reagent formation followed by nucleophilic addition to an indole aldehyde precursor. For example, magnesium-mediated alkylation in THF with slow addition of alkyl halides (e.g., 5-bromo-1-pentene) ensures controlled reactivity. Post-reaction quenching with saturated NH₄Cl and purification via gradient flash chromatography (5–10% ethyl acetate in hexanes) yields the product . Optimization may involve adjusting stoichiometry, reaction time (e.g., overnight stirring at room temperature), or solvent polarity to enhance yield and purity.
Q. How is the Z-configuration of the hydroxyiminomethyl group confirmed experimentally?
- The stereochemistry is typically verified using nuclear Overhauser effect (NOE) NMR spectroscopy to identify spatial proximity between the oxime proton and adjacent substituents. Additionally, X-ray crystallography (e.g., using SHELX programs ) provides definitive confirmation by resolving bond angles and spatial arrangements. For instance, torsion angles around the C=N bond in the crystal structure distinguish Z/E isomers .
Q. What spectroscopic techniques are critical for characterizing this compound?
- FTIR identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the tert-butyl carbamate and O-H/N-H stretches) . HRMS confirms molecular weight (e.g., m/z 493.24316 for C₃₂H₃₅NO₂Si analogs) , while ¹H/¹³C NMR resolves aromatic indole protons and tert-butyl signals. For crystallinity, single-crystal X-ray diffraction (R factor <0.05) is essential .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in the crystal lattice influence the compound’s stability and reactivity?
- Graph set analysis (as per Etter’s formalism) identifies recurring hydrogen-bond motifs (e.g., R₂²(8) rings) that stabilize the crystal packing . For example, intermolecular O-H···N interactions between the oxime and indole nitrogen may enhance thermal stability. Computational modeling (e.g., DFT) can predict these interactions and guide co-crystal design for improved solubility .
Q. What strategies are effective for controlling stereoselectivity during oxime formation?
- Asymmetric catalysis using chiral auxiliaries or organocatalysts (e.g., H-bonding catalysts) can favor the Z-isomer. Evidence from analogous systems shows that catalysts like 104 (Scheme 21 in ) activate substrates via H-bonding, steering nucleophilic attack to form the desired enolate intermediate. Solvent polarity (e.g., DME vs. THF) and temperature (0°C vs. RT) further modulate selectivity .
Q. How do conflicting data on reaction yields or purity arise, and how can they be resolved?
- Discrepancies often stem from variations in reagent quality (e.g., Mg activation via I₂ sublimation ), purification methods (e.g., column chromatography vs. recrystallization), or moisture sensitivity of intermediates. Systematic replication with controlled variables (e.g., anhydrous conditions, inert atmosphere) and analytical cross-validation (TLC, HPLC) can isolate contributing factors .
Q. What computational tools are recommended for modeling the compound’s interaction with biological targets?
- Molecular docking (AutoDock, Schrödinger Suite) and molecular dynamics simulations (GROMACS) assess binding affinities to enzymes or receptors. For instance, indole derivatives exhibit π-π stacking with aromatic residues in active sites, which can be optimized using free-energy perturbation (FEP) calculations . QSAR models may further correlate substituent effects (e.g., tert-butyl bulkiness) with bioactivity .
Q. Why is toxicity data limited for this compound, and what mitigation strategies are advised?
- As noted in safety data sheets, acute/chronic toxicity studies are often incomplete for research-grade compounds . Researchers should adhere to ALARA principles, use fume hoods, and implement in silico toxicity prediction tools (e.g., ProTox-II) to flag potential risks. Ecotoxicological assessments (e.g., Daphnia magna assays) are recommended for environmental discharge .
Methodological Considerations
- Crystallography : Use SHELXL for refinement, ensuring data-to-parameter ratios >15 and R factors <0.05 .
- Stereochemical Purity : Chiral HPLC (e.g., CHIRALPAK® columns) resolves enantiomers, while circular dichroism (CD) verifies optical activity .
- Reaction Monitoring : In situ IR or LC-MS tracks intermediate formation, reducing side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
